1-(4-Bromo-2-fluorophenyl)cyclopropanamine
CAS No.: 1260674-95-0
Cat. No.: VC2559708
Molecular Formula: C9H9BrFN
Molecular Weight: 230.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260674-95-0 |
|---|---|
| Molecular Formula | C9H9BrFN |
| Molecular Weight | 230.08 g/mol |
| IUPAC Name | 1-(4-bromo-2-fluorophenyl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C9H9BrFN/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2 |
| Standard InChI Key | NDHUWRXHQBUQGL-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=C(C=C(C=C2)Br)F)N |
| Canonical SMILES | C1CC1(C2=C(C=C(C=C2)Br)F)N |
Introduction
1-(4-Bromo-2-fluorophenyl)cyclopropanamine is a chemical compound with the CAS number 1260674-95-0. It is characterized by its unique molecular structure, which includes a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms. This compound is recognized for its utility in research, particularly in the fields of organic synthesis and medicinal chemistry.
Synthesis and Preparation
The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine typically involves the reaction of commercially available starting materials, such as 4-bromo-2-fluorobenzene and cyclopropanamine. The process requires controlled conditions, including specific temperatures and solvents, to ensure high yields and purity of the final product.
Synthesis Steps
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Starting Materials: 4-Bromo-2-fluorobenzene and cyclopropanamine.
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Reaction Conditions: Optimized temperature, pressure, and solvent choice.
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Purification Methods: Crystallization or chromatography to achieve high purity.
Applications and Research Findings
1-(4-Bromo-2-fluorophenyl)cyclopropanamine is primarily used in pharmaceutical research due to its potential biological activities and structural properties. It serves as an intermediate in the synthesis of more complex molecules, contributing to fields such as medicinal chemistry.
Potential Biological Activities
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Neurological Disorders: Research suggests potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.
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Pharmacokinetic Properties: The halogen substitutions may enhance binding affinity or alter pharmacokinetic properties.
Chemical Reactions
This compound can undergo various chemical reactions typical for amines, including substitutions and reductions. The presence of bromine and fluorine substituents influences its reactivity.
Safety and Handling
Handling of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine requires caution due to its potential hazards. Although specific safety data for this compound is limited, general precautions for handling organic amines should be observed.
General Safety Precautions
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Protective Gear: Use gloves, goggles, and a lab coat.
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Storage Conditions: Store under inert conditions to maintain stability.
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Disposal: Dispose of according to local regulations for hazardous waste.
Future Research Directions
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Biological Activity Studies: Further investigation into its interactions with biological targets.
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Synthetic Method Optimization: Improving synthesis efficiency and yield.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrFN |
| Molecular Weight | 230.08 g/mol |
| Canonical SMILES | C1CC1(C2=C(C=C(C=C2)Br)F)N |
| InChI Key | NDHUWRXHQBUQGL-UHFFFAOYSA-N |
| LogP | 3.23630 |
References:
- BOC Sciences. 1-(4-Bromo-2-fluorophenyl)cyclopropanamine.
- Parchem. 1-(4-Bromo-2-fluorophenyl)cyclopropanamine.
- Parchem. 1-(4-Bromo-2-fluorophenyl)cyclopropanamine.
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